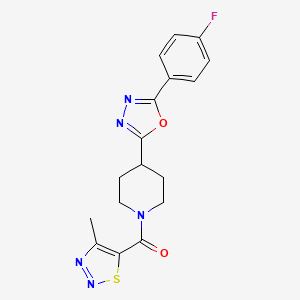

![molecular formula C24H21N3O3S2 B2537976 2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291847-84-1](/img/structure/B2537976.png)

2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

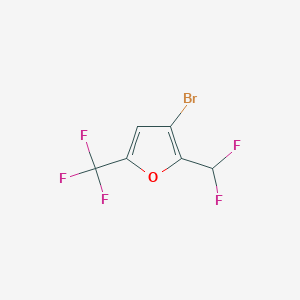

The compound "2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a heterocyclic molecule that appears to be related to a class of compounds with a pyrimidine nucleus. These compounds are known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been achieved through reactions with various reagents, such as phenacyl bromide and its derivatives. These reactions yield a variety of substituted pyrimidin-4(3H)-ones with potential biological activities . Another study describes the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, which are synthesized from a key intermediate and then appended with appropriately substituted aryl thiols .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through crystallography. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation about the methylene C atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined to the benzene ring at specific angles, and the molecules are stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives include benzylation and nitrosation. For instance, 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one can undergo benzylation to form different polymorphic forms, which are characterized by distinct hydrogen bonding patterns and pi-pi interactions . Nitrosation of similar compounds leads to the formation of nitrosopyrimidines, which also exhibit unique hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often elucidated through spectroscopic methods and elemental analyses. The polymorphism observed in benzylation products indicates that these compounds can exist in different solid-state forms, which may have different physical properties . The intramolecular hydrogen bonding and pi-pi interactions observed in the crystal structures suggest that these compounds may have unique solubility and stability characteristics .

科学的研究の応用

Novel Compounds Synthesis

Research in the field of medicinal chemistry has led to the design and synthesis of novel compounds exhibiting promising biological activities. These activities range from antimicrobial to anticancer properties. For example, the synthesis of novel thiopyrimidine-glucuronide compounds demonstrates the continuous effort in discovering compounds with improved biological profiles (Wanare, 2022).

Anticancer and Antimicrobial Applications

Compounds derived from thieno[3,2-d]pyrimidine and related structures have been synthesized and evaluated for their antitumor and antimicrobial activities. This includes research into thieno[3,2-d]pyrimidine derivatives, showcasing significant growth inhibition in various cancer cell lines and demonstrating potent antimicrobial properties against a range of pathogens (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Therapeutic Applications

Enzyme inhibitors derived from thieno[2,3-d]pyrimidine and related scaffolds have shown promise as therapeutic agents. These compounds have been evaluated as inhibitors of key enzymes such as thymidylate synthase and dihydrofolate reductase, with potential applications in cancer therapy and antibacterial treatments. The pursuit of dual inhibitors highlights the strategic approach to leverage the therapeutic potential of these compounds across multiple disease states (Gangjee et al., 2008).

Anti-inflammatory Properties

Additionally, the development of compounds with anti-inflammatory properties is a critical area of research. Novel synthetic methods have been employed to create derivatives with potential analgesic, anticonvulsant, and antiparkinsonian activities. These compounds, derived from thieno[2,3-d]pyrimidine and its analogs, have been tested for their effectiveness in various pharmacological models, illustrating the broad therapeutic applicability of these chemical frameworks (Amr et al., 2003).

特性

IUPAC Name |

2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3S2/c1-15-7-8-20-19(13-15)26(10-11-30-20)21(28)14-32-24-25-17-9-12-31-22(17)23(29)27(24)18-6-4-3-5-16(18)2/h3-9,12-13H,10-11,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOWUQDHLMRBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5C)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)

![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)

![N-(2-Chlorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2537913.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)

![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)